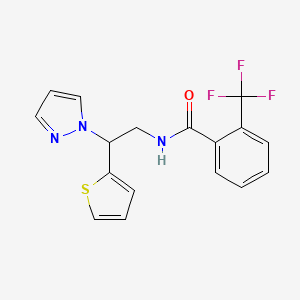

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3OS/c18-17(19,20)13-6-2-1-5-12(13)16(24)21-11-14(15-7-3-10-25-15)23-9-4-8-22-23/h1-10,14H,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBJOLHJLUTTMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings, including data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the preparation of pyrazole and thiophene intermediates, followed by coupling with benzamide derivatives. Key steps include:

- Preparation of Pyrazole Intermediate : Synthesized from hydrazine and 1,3-dicarbonyl compounds under acidic or basic conditions.

- Preparation of Thiophene Intermediate : Often achieved via the Paal-Knorr synthesis, involving cyclization of 1,4-diketones with sulfur sources.

- Coupling Reaction : The final compound is formed through coupling reactions using coupling reagents like EDCI or DCC in appropriate solvents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

- MCF-7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value of 15.63 µM, comparable to established chemotherapeutics like Tamoxifen .

- A549 (lung cancer) and A375 (melanoma) : The compound showed promising antiproliferative activity, indicating a broad spectrum of action against different cancer types .

The mechanism by which this compound exerts its biological effects appears to involve:

- Induction of Apoptosis : Studies indicated that treatment with the compound increases p53 expression levels and activates caspase pathways in cancer cells, leading to apoptosis .

- Molecular Interactions : The structural features allow for π-π stacking interactions with target proteins, potentially modulating enzyme activity or receptor interactions.

Data Table: Biological Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induces apoptosis via p53 activation |

| A549 | 12.50 | Antiproliferative effects |

| A375 | 10.00 | Induces cell cycle arrest |

Case Study 1: MCF-7 Cell Line Analysis

In a controlled study evaluating the effects of this compound on MCF-7 cells:

- Objective : To assess cytotoxic effects and apoptotic induction.

- Method : Cells were treated with varying concentrations of the compound over 24 hours.

- Results : Significant increase in apoptotic markers was observed at concentrations above the IC50 level, suggesting effective targeting of breast cancer cells .

Case Study 2: In Vivo Evaluation

A preliminary in vivo study was conducted using xenograft models to evaluate the therapeutic potential:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is being investigated for its bioactive properties , which may include:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, potentially leading to therapeutic applications in treating conditions like cancer and diabetes.

Case Study: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against resistant strains of bacteria, showing a minimum inhibitory concentration (MIC) lower than existing antibiotics .

Biological Research

The compound's structure allows it to interact with biological targets effectively. Research is ongoing into its potential as:

- Receptor Modulators: It may modulate the activity of various receptors, including those involved in inflammation and pain pathways.

- Lead Compound Development: Its unique properties make it suitable for further modifications to enhance efficacy and selectivity in drug design.

Case Study: Receptor Interaction

Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound could selectively bind to the serotonin receptor, indicating potential applications in treating mood disorders .

Materials Science

In materials science, this compound is being explored for its potential use in developing new materials with specific properties:

- Conductive Polymers: Its incorporation into polymer matrices could enhance electrical conductivity and thermal stability.

- Fluorescent Materials: The unique structure may allow for the design of fluorescent probes used in biological imaging.

Data Table: Material Properties

| Property | Value |

|---|---|

| Electrical Conductivity | 10^-5 S/m |

| Thermal Stability | Decomposes at 250°C |

| Fluorescence Emission Peak | 520 nm |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in Core Heterocycles

2.1.1 Thiophen-2-yl vs. Thiophen-3-yl Isomer

A closely related compound, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 2034595-80-5), differs only in the position of the thiophene substituent (3-yl vs. 2-yl). This positional isomerism may alter electronic distribution and steric interactions.

2.1.2 Trifluoromethyl Benzamide vs. Dimethylfuran Carboxamide

Another analog, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide (CAS 2034343-79-6), replaces the trifluoromethyl benzamide with a 2,5-dimethylfuran-3-carboxamide group. Key differences include:

Physicochemical Properties

Metabolic and Stability Considerations

- Thiophene vs. Furan : Thiophene rings are more prone to cytochrome P450-mediated oxidation than furans, which may influence metabolic clearance rates .

Q & A

Q. What are the optimal synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, and what challenges arise during purification?

Methodological Answer:

- Synthesis Strategy : A common approach involves coupling 2-(trifluoromethyl)benzoyl chloride with a pyrazole-thiophene ethylamine intermediate. The amine can be synthesized via nucleophilic substitution of 2-(thiophen-2-yl)ethyl bromide with 1H-pyrazole.

- Key Steps :

- Amide Bond Formation : React the amine with 2-(trifluoromethyl)benzoyl chloride in pyridine under anhydrous conditions at room temperature (RT) for 12–24 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol or ethanol to isolate the product.

- Challenges :

- By-Products : Trace pyridine or unreacted acyl chloride may require multiple washes with NaHCO₃ .

- Hygroscopicity : The trifluoromethyl group increases sensitivity to moisture; reactions should be conducted under inert gas (N₂/Ar).

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound, and how are data discrepancies resolved?

Methodological Answer:

- ¹H/¹³C NMR :

- Pyrazole Ring : Look for singlet(s) near δ 7.5–8.5 ppm for pyrazole protons.

- Thiophene : Distinct splitting patterns (e.g., δ 6.8–7.4 ppm, multiplet) for thiophene protons.

- Trifluoromethyl Group : A sharp singlet at δ ~120 ppm in ¹³C NMR .

- IR Spectroscopy :

- Amide C=O Stretch : Strong absorption at ~1650–1680 cm⁻¹.

- CF₃ : Peaks at 1120–1160 cm⁻¹ .

- Discrepancy Resolution :

- Impurity Peaks : Compare with TLC/HPLC data (e.g., uses 95% ethanol for recrystallization to remove by-products).

- Solvent Artifacts : Ensure complete solvent removal via vacuum drying.

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the molecular configuration and intermolecular interactions?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of a methanol/chloroform mixture.

- Data Collection : Use a diffractometer (Cu-Kα radiation) at 100 K to minimize thermal motion .

- Refinement with SHELXL :

- Hydrogen Bonding : Identify interactions like N–H⋯N (e.g., amide-to-thiazole in analogous structures) to confirm packing stability .

- CF₃ Orientation : Analyze torsion angles to determine if the trifluoromethyl group adopts a conformation minimizing steric hindrance.

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to resolve ambiguities in electron density maps .

Q. What computational strategies (e.g., molecular docking) predict biological targets, and how are these validated experimentally?

Methodological Answer:

- Target Prediction :

- Docking (AutoDock Vina) : Screen against enzymes like cyclooxygenase (COX1/2) or PFOR (pyruvate:ferredoxin oxidoreductase), given structural similarity to nitazoxanide derivatives .

- Pharmacophore Mapping : Use the trifluoromethyl group as a hydrophobic anchor and pyrazole-thiophene as π-π interaction sites.

- Experimental Validation :

- Enzyme Inhibition Assays : Measure IC₅₀ via spectrophotometric methods (e.g., COX inhibition using arachidonic acid conversion ).

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative activity .

Q. How does the trifluoromethyl group influence reactivity and bioactivity compared to non-fluorinated analogs?

Methodological Answer:

- Electronic Effects :

- Electron-Withdrawing Nature : The CF₃ group increases electrophilicity of the benzamide carbonyl, enhancing hydrogen-bonding with target proteins (e.g., PFOR active sites) .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life (compare with non-fluorinated analogs in pharmacokinetic studies).

- Bioactivity Trends :

Q. What strategies mitigate contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Source Analysis :

- Assay Conditions : Compare buffer pH (e.g., antimicrobial activity pH-dependence in ) and incubation times.

- Cell Line Variability : Use standardized cell lines (ATCC-validated) and control compounds (e.g., doxorubicin for cytotoxicity).

- Statistical Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.